molecular formula C10H11FO B2820456 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane CAS No. 1546459-72-6

2-[(4-Fluoro-3-methylphenyl)methyl]oxirane

Cat. No. B2820456
CAS RN: 1546459-72-6
M. Wt: 166.195
InChI Key: GODATNLOVBIVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluoro-3-methylphenyl)methyl]oxirane is a chemical compound with the molecular formula C10H11FO . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane consists of a three-membered oxirane ring attached to a 4-fluoro-3-methylphenyl group . The molecular weight of this compound is 166.195.

Scientific Research Applications

Chiral Resolution Reagent

2-[(4-Fluoro-3-methylphenyl)methyl]oxirane has been identified as a synthetic, enantiopure chiral resolution reagent. It is derived from enantiopure (2S,3S)-phenylglycidol and is effective in reacting with a variety of α-chiral primary and secondary amines through regioselective ring-opening. This process facilitates straightforward identification and quantification of diastereomeric products by NMR and HPLC, making it a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Polymer Synthesis

The molecule has been used in the synthesis of polymers with specific properties. For example, a study describes the preparation of a polymer by ring-opening polymerization of a compound closely related to 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane, demonstrating its utility in crafting materials with desirable characteristics like low shrinkage for dental applications (Schweikl et al., 2004).

Catalysis and Chemical Transformations

Research has explored its application in catalytic processes, including hydrogenation reactions where derivatives of 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane serve as substrates in theoretical studies for the production of alcohols, showcasing the potential of these compounds in facilitating chemical transformations through catalysis (Kuevi et al., 2012).

Electrochemical Applications

The compound's derivatives have found use in electrochemical applications, such as in the development of electrochromic materials. These materials exhibit reversible changes in color upon electrochemical oxidation or reduction, indicating the potential of 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane derivatives in creating advanced materials for electronic display technologies (Zhang et al., 2014).

properties

IUPAC Name

2-[(4-fluoro-3-methylphenyl)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-7-4-8(2-3-10(7)11)5-9-6-12-9/h2-4,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODATNLOVBIVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluoro-3-methylphenyl)methyl]oxirane

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